molecular formula C13H21ClN2O2 B3234283 N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide CAS No. 1353969-92-2

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B3234283
CAS No.: 1353969-92-2
M. Wt: 272.77 g/mol
InChI Key: MBFYYBMYFARLQG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O2/c1-9(17)16(12-6-7-12)11-4-2-10(3-5-11)15-13(18)8-14/h10-12H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYYBMYFARLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701169200
Record name Acetamide, N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353969-92-2
Record name Acetamide, N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353969-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701169200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a chloroacetamide moiety with an acetyl-cyclopropyl amino group linked to a cyclohexyl ring, which may confer distinct biological activities. Despite limited specific data on its biological activity, related compounds have demonstrated significant pharmacological effects, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H21ClN2O2, with a molecular weight of approximately 272.77 g/mol. The compound is identified by the CAS number 1353958-13-0. Its structure can be summarized as follows:

Attribute Details
Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS Number 1353958-13-0

While specific studies on this compound are scarce, the presence of chloroacetamide and cyclopropyl groups suggests potential interactions with biological targets. Compounds with similar structures have shown the ability to inhibit various enzymes and receptors, which could be relevant for therapeutic applications.

  • Antimicrobial Activity : Chloroacetamides are known for their antimicrobial properties. Research indicates that they can inhibit bacterial growth and may also possess antifungal activities.
  • Anti-inflammatory Effects : The unique structural features may enhance interactions with inflammatory pathways, potentially leading to anti-inflammatory effects.

Case Studies and Related Research

Research on similar compounds provides insights into the potential biological activity of this compound:

  • A study on chloroacetamide derivatives indicated that they exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may share similar properties .
  • Another investigation into cyclopropyl-containing compounds revealed their potential in modulating enzyme activities related to inflammation and pain pathways .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
N-[4-(Acetyl-amino)-cyclohexyl]-2-chloro-acetamideSimilar chloroacetamide backboneAntimicrobial and anti-inflammatory properties
N-[4-(Isopropyl-amino)-cyclohexyl]-2-chloro-acetamideDifferent amino groupModerate antimicrobial activity
N-[4-(Cyclopropanecarboxylic acid)-cyclohexyl]-2-chloro-acetamideContains cyclopropane but different substitutionPotential anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological/Functional Notes References
This compound (Target) C₁₂H₂₁ClN₂O 244.76 Cyclohexyl, cyclopropylamino, 2-chloroacetamide Discontinued; hypothesized kinase activity
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 314.20 Phenoxy, dichloro, cyclohexyl Protein interaction studies
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide C₁₁H₁₂Cl₂N₂O 259.13 Cyclopropyl, dichlorophenyl, acetamide Unspecified agrochemical use
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide C₁₅H₂₁ClN₂O₂ 296.79 Ethyl-methylphenyl, methoxy, chloroacetamide Herbicide precursor
N-[4-Chloro-2-(2-chloro-4-nitrophenyl)diazenyl]phenylacetamide C₁₇H₁₇Cl₂N₅O₄ 426.25 Nitrophenyl, diazenyl, chloroacetamide High complexity; skin sensitizer (H317)

Key Comparative Insights

Structural Differences and Implications

Cyclohexyl vs. Aromatic Backbones: The target compound’s cyclohexyl group may enhance conformational rigidity compared to aromatic analogs like N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide (). This rigidity could influence binding affinity in protein targets . In contrast, N-[4-Chloro-2-(2-chloro-4-nitrophenyl)diazenyl]phenylacetamide () features a nitro group and diazenyl linker, increasing electrophilicity and reactivity but also toxicity risks .

Chloroacetamide Moieties: The 2-chloroacetamide group is conserved across analogs but varies in positioning.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide
Reactant of Route 2
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N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

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